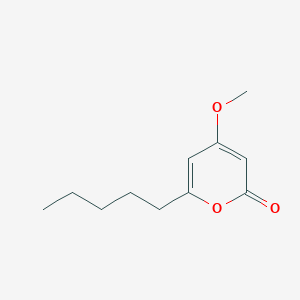

4-Methoxy-6-pentyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-pentylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-4-5-6-9-7-10(13-2)8-11(12)14-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGCRHXJDXQXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551548 | |

| Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109746-09-0 | |

| Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 4 Methoxy 6 Pentyl 2h Pyran 2 One

Discovery and Isolation from Fungal Species

The isolation of 4-methoxy-6-pentyl-2H-pyran-2-one has been documented from several fungal sources, highlighting its role as a secondary metabolite. These compounds are not essential for the primary growth of the fungus but are thought to play a role in ecological interactions.

Isolation from Pestalotiopsis guepinii

Research into the chemical constituents of various fungi has led to the identification of 4-methoxy-6-pentyl-2H-pyran-2-one in Pestalotiopsis guepinii. The isolation process from this endophytic fungus typically involves cultivation on a suitable nutrient medium, followed by extraction of the fungal biomass and culture filtrate with organic solvents. Chromatographic techniques are then employed to separate and purify the individual compounds, leading to the isolation of this specific pyran-2-one.

Isolation from Marine-Sourced Penicillium restrictum

An investigation into the metabolome of a marine-derived strain of Penicillium restrictum, isolated from the blue mussel Mytilus edulis, revealed the production of 6-pentyl-4-methoxy-2H-pyran-2-one. nih.gov This discovery was part of a broader study using an untargeted metabolomics approach to explore the chemical diversity of the fungus under different culture conditions. nih.gov The production of this compound was particularly noted when the fungus was cultured in a medium containing mussel extract, suggesting an induction of specific metabolic pathways in response to its marine environment. nih.gov The isolation involved mass spectrometry and UV-guided purification techniques. nih.gov

Broader Distribution of Pyran-2-ones Across Biological Kingdoms

The 2H-pyran-2-one scaffold is a common structural motif found in a wide array of natural products from various biological sources. epa.gov These compounds can exist in isolated form or as part of more complex fused ring systems. epa.gov

Presence in Terrestrial Fungi (e.g., Trichoderma spp.)

The genus Trichoderma is a well-known producer of a variety of volatile and non-volatile secondary metabolites, including a number of pyran-2-one derivatives. frontiersin.orgresearchgate.netmdpi.com One of the most studied is 6-pentyl-2H-pyran-2-one (6-PP), a compound recognized for its characteristic coconut-like aroma and its biological activities. frontiersin.orgnih.gov This compound has been identified in numerous Trichoderma species, such as T. atroviride, T. asperellum, T. viride, and T. harzianum. frontiersin.orgnih.gov The production of 6-PP and other pyran-2-ones by Trichoderma is often associated with their biocontrol capabilities against plant pathogens. mdpi.comnih.gov

| Fungus Species | Isolated Pyran-2-one |

| Trichoderma atroviride | 6-pentyl-2H-pyran-2-one (6-PP) frontiersin.orgnih.gov |

| Trichoderma asperellum | 6-pentyl-2H-pyran-2-one (6-PP) mdpi.comnih.gov |

| Trichoderma viride | 6-pentyl-2H-pyran-2-one (6-PP) frontiersin.orgnih.gov |

| Trichoderma harzianum | 6-pentyl-2H-pyran-2-one (6-PP) nih.govnih.gov |

| Trichoderma koningii | 6-pentyl-2H-pyran-2-one (6-PP) nih.gov |

| Trichoderma citrinoviride | 6-pentyl-2H-pyran-2-one (6-PP) nih.gov |

| Trichoderma hamatum | 6-pentyl-2H-pyran-2-one (6-PP) nih.gov |

| Penicillium italicum | 5,6-dihydro-4-methoxy-2H-pyran-2-one |

Occurrence in Marine Organisms

The marine environment is a rich source of unique and bioactive natural products, including pyran-2-one derivatives. nih.gov A marine pyran-isoindolone derivative, FGFC1, was isolated from the rare marine microorganism Stachybotrys longispora FG216. nih.gov As previously mentioned, a marine-sourced Penicillium restrictum was also found to produce 6-pentyl-4-methoxy-2H-pyran-2-one. nih.gov The unique conditions of the marine environment, such as high salinity and pressure, are thought to contribute to the production of novel secondary metabolites by marine-derived fungi.

Environmental Factors Influencing Natural Product Chemosensitivity and Production

The production of secondary metabolites by fungi, including pyran-2-ones, is significantly influenced by environmental conditions. Factors such as the composition of the culture medium, pH, temperature, and the presence of other microorganisms can dramatically alter the metabolic profile of a fungus. nih.govunina.it

For instance, studies on Trichoderma species have shown that the production of volatile organic compounds, including 6-pentyl-2H-pyran-2-one, is affected by the growth conditions. nih.gov In the case of the marine-sourced Penicillium restrictum, the presence of mussel extract in the culture medium was found to induce a high chemical diversity of pyran-2-ones. nih.gov Similarly, research on Trichoderma harzianum has demonstrated that the production of its secondary metabolites can be altered by the presence of other fungal pathogens. unina.it These findings suggest that the biosynthesis of these compounds is a dynamic process that responds to external stimuli, likely as a mechanism for adaptation and survival.

Impact of Culture Media and Salinity on Pyran-2-one Diversity

The composition of the culture medium plays a pivotal role in the production and diversity of pyran-2-ones by fungi. Research on a marine-sourced Penicillium restrictum highlighted that a high chemical diversity of these compounds, including 6-pentyl-4-methoxy-2H-pyran-2-one, was specifically induced when the fungus was grown in a medium containing mussel extract. nih.gov This suggests that specific precursors or signaling molecules within the host-derived medium can trigger the biosynthesis of this class of compounds.

While specific data on the impact of different carbon and nitrogen sources on the yield of 4-Methoxy-6-pentyl-2H-pyran-2-one is limited, studies on related pyran-2-ones and other fungal metabolites provide valuable insights. For instance, the production of the related compound 6-pentyl-α-pyrone by Trichoderma viride was found to be affected by the nitrogen source in the culture medium. researchgate.net Generally, the type and concentration of carbon and nitrogen sources are critical factors that can be optimized to enhance the production of specific secondary metabolites. sielc.comsigmaaldrich.com

Table 1: Illustrative examples of the effect of culture conditions on the production of the related compound 6-pentyl-α-pyrone by Trichoderma species.

Disclaimer: The following data is for a related compound, 6-pentyl-α-pyrone, and is provided for illustrative purposes due to the lack of specific data for 4-Methoxy-6-pentyl-2H-pyran-2-one.

| Fungal Strain | Culture Condition | 6-pentyl-α-pyrone Yield | Reference |

| Trichoderma harzianum 4040 | Solid-state fermentation on green coir powder (initial) | 0.8 mg/g dry matter | researchgate.net |

| Trichoderma harzianum 4040 | Solid-state fermentation on green coir powder (optimized) | 5.0 mg/g dry matter | researchgate.net |

| Trichoderma viride | Submerged fermentation | 90–110 ppm | researchgate.net |

| Trichoderma viride | Submerged fermentation with Amberlite XAD-2 | Marked increase | researchgate.net |

Biotechnological Production and Optimization Strategies

The biotechnological production of 4-Methoxy-6-pentyl-2H-pyran-2-one is an area that remains largely unexplored, with most research efforts focused on the related and more commercially prominent compound, 6-pentyl-α-pyrone. However, strategies employed for enhancing the production of other fungal secondary metabolites could potentially be applied.

Further optimization of fermentation parameters such as temperature, pH, aeration, and agitation, along with the use of fed-batch or continuous culture systems, could also be explored to improve the yield of 4-Methoxy-6-pentyl-2H-pyran-2-one. researchgate.net However, specific studies focusing on these optimization strategies for this particular compound are currently lacking in the scientific literature.

Biosynthesis and Ecological Roles of 4 Methoxy 6 Pentyl 2h Pyran 2 One and Analogs

Polyketide Biosynthetic Pathways

The formation of 4-methoxy-6-pentyl-2H-pyran-2-one, a member of the α-pyrone class of natural products, is accomplished through the intricate machinery of polyketide biosynthesis. These pathways are responsible for producing a vast array of secondary metabolites in bacteria, fungi, and plants. nih.gov Polyketides are synthesized by a family of enzymes known as polyketide synthases (PKSs), which share notable similarities with the enzymes involved in fatty acid biosynthesis. wikipedia.org

Involvement of Hybrid Type I Fatty Acid-Type III Polyketide Synthases in Pyranone Formation

The biosynthesis of pyranones like 4-methoxy-6-pentyl-2H-pyran-2-one often involves a sophisticated interplay between different types of polyketide synthases. acs.org Specifically, hybrid systems incorporating both Type I and Type III PKSs have been implicated. mdpi.combiorxiv.org

Type I PKSs are large, multifunctional enzymes organized into modules, with each module catalyzing one cycle of polyketide chain elongation. wikipedia.orgmdpi.comacs.org In contrast, Type III PKSs are simpler, homodimeric enzymes that iteratively catalyze condensation reactions without the need for an acyl carrier protein (ACP) to hold the growing polyketide chain. mdpi.comnih.gov

In the formation of pyranones, a fatty acid starter unit, such as hexanoic acid, is loaded onto the PKS assembly. This starter unit then undergoes a series of decarboxylative Claisen condensations with malonyl-CoA extender units, a process catalyzed by the PKS. nih.govacs.org The resulting polyketide chain is then subjected to cyclization and lactonization, leading to the formation of the characteristic α-pyrone ring. nih.gov The involvement of a hybrid system allows for the integration of a fatty acid precursor (a Type I PKS process) with the iterative condensation and cyclization characteristic of Type III PKSs to generate the pyranone scaffold. mdpi.com

Elucidation of Biosynthetic Precursors Through Isotopic Tracer Studies (e.g., Linoleic Acid, Mevalonate)

Isotopic tracer studies have been instrumental in unraveling the biosynthetic origins of 4-methoxy-6-pentyl-2H-pyran-2-one and its analogs. This technique involves feeding an organism with a precursor molecule that has been labeled with a stable or radioactive isotope, such as ¹³C or ¹⁴C. tum.desnscourseware.org By tracking the incorporation of this label into the final product, researchers can identify the building blocks of the molecule. snscourseware.orgnih.govresearchgate.net

Studies on Trichoderma species, known producers of 6-pentyl-α-pyrone, have utilized labeled linoleic acid and mevalonate (B85504) as tracers. researchgate.net The successful incorporation of these labeled compounds into the pyrone structure confirmed their role as biosynthetic precursors. researchgate.net The mevalonate pathway is a key metabolic route for the production of isoprenoids, which can serve as starter units or building blocks in polyketide synthesis. researchgate.net

| Labeled Precursor | Fungal Strain | Finding |

| [U-¹⁴C]linoleic acid | Trichoderma harzianum, T. viride | Both strains incorporated the labeled linoleic acid, indicating its role as a precursor. researchgate.net |

| [5-¹⁴C]sodium mevalonate | Trichoderma harzianum, T. viride | Both strains incorporated labeled mevalonate, suggesting the involvement of the mevalonate pathway. researchgate.net |

Proposed Biosynthetic Routes Involving Intermediates (e.g., Beta-Oxidation)

The biosynthetic pathway to 4-methoxy-6-pentyl-2H-pyran-2-one is thought to involve several key intermediate steps, including beta-oxidation. Beta-oxidation is a metabolic process that breaks down fatty acids to produce acetyl-CoA. In the context of pyranone biosynthesis, beta-oxidation of a longer fatty acid precursor, such as linoleic acid, can generate the hexanoyl-CoA starter unit required for the PKS assembly line. researchgate.net

Once the hexanoyl-CoA starter unit is formed, it enters the polyketide synthase pathway. Through successive condensations with malonyl-CoA, a triketide intermediate is formed. nih.govacs.org This intermediate then undergoes cyclization to form the pyrone ring. Subsequent modifications, such as methylation by an O-methyltransferase, would then lead to the final product, 4-methoxy-6-pentyl-2H-pyran-2-one.

Ecological Significance as Fungal Volatile Organic Compounds (VOCs)

4-Methoxy-6-pentyl-2H-pyran-2-one is a prominent fungal volatile organic compound (VOC), a class of low molecular weight compounds that readily evaporate at room temperature. researchgate.netnih.govnih.gov These VOCs play crucial roles in the life of the fungi that produce them and in their interactions with other organisms in their environment.

Role as Metabolites and Signaling Molecules in Microorganisms

As signaling molecules, these pyranones can be involved in intracellular communication and the regulation of fungal development. researchgate.netnih.gov For instance, the accumulation of certain pyranones has been observed to coincide with specific developmental stages in fungi.

Participation in Inter-organismal Interactions and Defense Mechanisms

The ecological significance of 4-methoxy-6-pentyl-2H-pyran-2-one extends to its role in mediating interactions between different organisms. As a volatile compound, it can travel through the air and soil, influencing the behavior and physiology of other microbes and plants. researchgate.netnih.gov

A key function of this pyranone is its involvement in defense mechanisms. It has been shown to possess antifungal properties, inhibiting the growth of competing fungi. nih.govresearchgate.net This antimicrobial activity helps the producing fungus to secure resources and protect its niche from other microorganisms. researchgate.net Furthermore, this compound can influence plant growth and development, suggesting a role in plant-fungus interactions. researchgate.netresearchgate.net For example, the volatile 6-pentyl-2H-pyran-2-one produced by Trichoderma atroviride has been found to regulate root morphogenesis in Arabidopsis thaliana. researchgate.netnih.govresearchgate.net

| Compound | Producing Organism (Example) | Ecological Role |

| 4-Methoxy-6-pentyl-2H-pyran-2-one | Trichoderma spp. | Antifungal activity, signaling molecule, plant growth regulation. researchgate.netnih.govnih.gov |

| 6-Pentyl-α-pyrone | Trichoderma spp. | Antifungal activity, plant growth promotion, signaling in plant-fungus interactions. researchgate.netnih.govnih.govresearchgate.net |

Contribution to Plant Growth Promotion and Induction of Systemic Resistance

Volatile organic compounds (VOCs) produced by soil microbes, such as certain fungi, play a significant role in mediating interactions between plants and microbes, which can lead to enhanced plant growth and defense. While direct research on the specific effects of 4-Methoxy-6-pentyl-2H-pyran-2-one on plant growth and systemic resistance is limited, extensive studies on its close analog, 6-pentyl-2H-pyran-2-one (6-PP), offer significant insights. This analog is a major VOC biosynthesized by Trichoderma species, fungi known for their beneficial effects on plants. nih.gov

The mechanism behind these morphological changes involves the modulation of auxin and ethylene (B1197577) signaling pathways within the plant. nih.gov Studies on Arabidopsis thaliana have demonstrated that 6-PP affects the expression of PIN auxin-transport proteins in a dose-dependent manner in the primary roots. nih.gov The response in lateral roots is influenced by the TIR1, AFB2, and AFB3 auxin receptors, as well as the ARF7 and ARF19 transcription factors. nih.gov Furthermore, the ethylene-response modulator EIN2 has been found to play a role in how the primary root senses 6-PP. nih.gov These findings indicate a complex signaling network that underlies the plant's response to this fungal VOC.

The ability of beneficial microbes to trigger an enhanced state of resistance in plants against a wide array of pathogens is known as induced systemic resistance (ISR). mdpi.com This process relies on long-distance signaling within the plant, preparing distal tissues for a more rapid and robust immune response upon pathogen attack. mdpi.com While the direct role of 4-Methoxy-6-pentyl-2H-pyran-2-one in ISR is not yet fully elucidated, the activity of its analog 6-PP in modulating plant physiology suggests a potential role for this class of compounds in enhancing plant defense.

Research Findings on the Effects of 6-pentyl-2H-pyran-2-one on Arabidopsis thaliana

| Parameter | Observation | Affected Signaling Components | Reference |

| Primary Root Growth | Inhibition | EIN2 | nih.gov |

| Lateral Root Formation | Induction | TIR1, AFB2, AFB3, ARF7, ARF19 | nih.gov |

| Auxin Transport | Modulation of PIN protein expression | PIN proteins | nih.gov |

| Overall Plant Growth | Promotion | Auxin and Ethylene pathways | nih.gov |

Synthetic Methodologies for 4 Methoxy 6 Pentyl 2h Pyran 2 One and Derivatives

Established Synthetic Approaches for 2H-Pyran-2-ones

Traditional methods for constructing the 2H-pyran-2-one core remain fundamental in organic synthesis. These established routes offer reliable and versatile pathways to a diverse array of pyran-2-one derivatives.

Lactonization Reactions

Lactonization, the formation of a cyclic ester, is a cornerstone of 2H-pyran-2-one synthesis. One common strategy involves the reductive cyclization of 5-hydroxy-2-pentynoic acid derivatives. orgsyn.org This method provides a direct route to the saturated lactone, 5,6-dihydro-2H-pyran-2-one, which can then be further functionalized to introduce the desired substituents and unsaturation to yield the final 2H-pyran-2-one product. orgsyn.org The process typically begins with the reaction of vinylacetic acid and paraformaldehyde in the presence of an acid catalyst. orgsyn.org

Cyclization Strategies

The formation of the pyran-2-one ring can also be achieved through various cyclization strategies. Thermal cyclization is a notable method, often employed in the final steps of a synthetic sequence. For instance, the pyrolysis of coumalic acid over a copper catalyst has been used to produce 2H-pyran-2-one. orgsyn.org Another approach involves the cyclization of intermediates derived from isononyl derivatives, which can be guided to form the pyranone structure under specific reaction conditions. Additionally, computational studies have been used to predict the efficiency of cycloaddition reactions of strained alkynes with 2H-pyran-2-one and its sulfur analogs, with experimental results confirming that decreased aromaticity of the substrate leads to higher reactivity. acs.org

Acylation Followed by Cyclization Protocols

A two-step approach involving acylation followed by cyclization is a versatile method for synthesizing substituted 2H-pyran-2-ones. This protocol often begins with the acylation of a suitable precursor, followed by an intramolecular cyclization to form the lactone ring. For example, a ruthenium-catalyzed three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) has been developed. organic-chemistry.org This process involves the nucleophilic addition of a vinylic C-H bond to the aldehyde, intramolecular cyclization, and a second insertion to form a butenolide intermediate, which then eliminates the sulfonamide at higher temperatures to yield the pyranone. organic-chemistry.org This method is valued for its atom and step economy. organic-chemistry.org

Advanced Synthetic Strategies and Methodological Innovations

In recent years, the field of organic synthesis has seen the advent of advanced techniques that offer improved efficiency, selectivity, and environmental friendliness for the construction of complex molecules like 2H-pyran-2-ones.

Homoenolate Annulation for Pyran-2-one Ring Construction

Homoenolate annulation represents a modern and powerful strategy for the synthesis of the pyran-2-one ring. While specific examples directly leading to 4-methoxy-6-pentyl-2H-pyran-2-one are not detailed in the provided search results, the general principle involves the reaction of a homoenolate equivalent with a suitable electrophile to construct the heterocyclic ring. This approach is part of a broader trend towards developing novel catalytic methods for pyranone synthesis. bohrium.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating reaction rates and improving yields. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various fused pyran derivatives. nih.govimist.ma For instance, the reaction of 2-morpholinoquinoline-3-carbaldehyde, malononitrile (B47326), and other active methylene (B1212753) compounds in the presence of a base can be efficiently carried out under microwave irradiation to produce fused pyran systems. nih.gov Similarly, the condensation of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine (B120857) is facilitated by microwave energy. imist.ma The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net

Research Findings Summary

| Synthetic Strategy | Key Features | Starting Materials (Examples) |

| Lactonization | Reductive cyclization to form a saturated lactone intermediate. orgsyn.org | Vinylacetic acid, paraformaldehyde. orgsyn.org |

| Cyclization | Formation of the pyranone ring via thermal or catalytic processes. orgsyn.orgacs.org | Coumalic acid, isononyl derivatives. orgsyn.org |

| Acylation/Cyclization | Two-step process involving acylation and subsequent intramolecular cyclization. organic-chemistry.org | Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide. organic-chemistry.org |

| Microwave-Assisted | Utilizes microwave energy to accelerate reactions and improve yields. researchgate.netnih.gov | 2-morpholinoquinoline-3-carbaldehyde, malononitrile. nih.gov |

Utilization of Specific Precursors (e.g., Ketene (B1206846) Dithioacetals)

The synthesis of pyran-2-one derivatives can be effectively achieved through the use of versatile building blocks like ketene dithioacetals. Aroylketene dithioacetals (AKDTAs) are notable precursors in the synthesis of various heterocyclic compounds. beilstein-journals.org These "push-pull" alkenes, featuring electron-donating alkylthio groups and an electron-withdrawing aroyl group, are reactive towards bifunctional molecules. beilstein-journals.org

A general strategy for the synthesis of 4-substituted-2-oxo-2H-pyran-3-carbonitriles involves the reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-ones (a type of ketene dithioacetal) with malononitrile in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF). acs.org The resulting 4-(methylthio) derivatives can then be converted to the corresponding 4-methoxy derivatives. For instance, treatment of 6-aryl-4-methylthio-2H-pyran-2-ones with sodium methoxide (B1231860) in methanol (B129727) can yield the desired 6-aryl-4-methoxy-2H-pyran-2-ones. researchgate.net While this specific example focuses on aryl-substituted pyranones, the methodology provides a viable route that could be adapted for the synthesis of 4-methoxy-6-pentyl-2H-pyran-2-one by starting with an appropriate heptanoylketene dithioacetal.

The reaction mechanism typically initiates with a nucleophilic attack of the active methylene compound (e.g., malononitrile) on the β-carbon of the ketene dithioacetal, followed by the elimination of a methylthio group. Subsequent intramolecular O-cyclization leads to the formation of the 2-imino-2H-pyran, which upon hydrolysis, yields the final 2-oxo-2H-pyran product. acs.org

Table 1: Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles

| Aryl Group (Ar) | Product | Yield |

|---|---|---|

| Phenyl | 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | 88% |

| 4-Bromophenyl | 6-(4-Bromophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | 83% |

| Naphthalen-1-yl | 4-(Methylthio)-6-(naphthalen-1-yl)-2-oxo-2H-pyran-3-carbonitrile | 80% |

| Naphthalen-2-yl | 4-(Methylthio)-6-(naphthalen-2-yl)-2-oxo-2H-pyran-3-carbonitrile | 84% |

Data sourced from a study on the synthesis of 2H-pyranones via domino reactions. acs.org

Considerations for Industrial Scale Synthesis

The industrial-scale synthesis of 4-methoxy-6-pentyl-2H-pyran-2-one and its derivatives necessitates methodologies that are not only efficient and high-yielding but also cost-effective and environmentally benign. While specific large-scale synthesis protocols for this particular compound are not extensively documented in publicly available literature, general principles for the industrial production of pyran-2-ones can be applied.

Key considerations for scaling up synthesis include:

Starting Material Availability and Cost: The chosen synthetic route should utilize readily available and inexpensive starting materials. For instance, some syntheses of 6-alkyl-2H-pyran-2-ones have been developed with large-scale production in mind, using accessible precursors. researchgate.net

Process Safety and Simplicity: The reactions should be safe to conduct on a large scale, avoiding hazardous reagents and extreme conditions where possible. One-pot procedures are often favored as they reduce the number of unit operations. nih.gov

Reaction Efficiency and Yield: High conversion rates and product yields are crucial for economic viability. Catalytic methods, such as those employing palladium or other transition metals, can enhance efficiency. nih.gov

Purification and Waste Management: The purification process should be straightforward, ideally involving crystallization rather than chromatography. The generation of minimal and non-hazardous waste is also a critical factor in green chemistry and industrial applications. google.com

For example, the synthesis of 2-pyrones via palladium-catalyzed alkynylzinc-haloacrylic acid coupling followed by lactonization has been shown to be a high-yield, two-step process. nih.gov Such methods, if adapted, could be suitable for large-scale manufacturing.

Regioselective and Stereoselective Synthesis of Pyran-2-one Scaffolds

The synthesis of pyran-2-one scaffolds with specific regio- and stereochemistry is a significant area of research, driven by the desire to create complex molecules with defined biological activities.

Regioselectivity is crucial when introducing substituents onto the pyran-2-one ring. For instance, in the synthesis of 4-hydroxy-2-pyrones, the cyclization of 1,3,5-tricarbonyl compounds is a common biomimetic strategy. mdpi.com The choice of reagents and reaction conditions can direct the position of substituents. Similarly, in the functionalization of pre-formed pyran-2-one rings, the inherent reactivity of the different ring positions dictates the regioselectivity of substitution reactions.

Stereoselectivity becomes paramount when chiral centers are present, as is the case for many natural and synthetic pyran-2-one derivatives. The first stereoselective non-biological synthesis of chiral 6-pentyl-2H-pyran-2-ones has been reported, highlighting the importance of controlling the stereochemistry at the C6 position and on the alkyl side chain. researchgate.net These syntheses often employ chiral auxiliaries or catalysts to achieve the desired stereoisomer. One approach involves the stereoselective epoxidation of a precursor, which then allows for the introduction of chirality that is carried through to the final product. researchgate.net The use of enzymes in kinetic resolutions is another powerful tool for obtaining enantiomerically pure pyran-2-one derivatives. mdpi.com

Furthermore, the stereoselective addition of organometallic reagents, such as Gilman or Grignard reagents, to dihydropyran-4-ones has been used to create key intermediates for the synthesis of stereochemically defined tetrahydropyran-4-ones. mdpi.com This highlights the importance of organometallic chemistry in achieving stereocontrol in pyranone synthesis.

Functionalization and Derivatization Strategies

The pyran-2-one scaffold of 4-methoxy-6-pentyl-2H-pyran-2-one offers multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives. These modifications can be carried out on the pyran ring itself or on the pentyl side chain.

Substitution Reactions (e.g., at the pyran ring or alkyl side chain)

Substitution reactions are a primary method for derivatizing the pyran-2-one core. The methoxy (B1213986) group at the C4 position can potentially be substituted with other nucleophiles under appropriate conditions. For example, 4-methylthio-2H-pyran-2-ones can be converted to 4-amino derivatives by reaction with secondary amines. acs.orgresearchgate.net This suggests that the 4-methoxy group in the target compound could potentially be replaced by various amino groups.

The pentyl side chain also offers opportunities for functionalization. While direct substitution on an unactivated alkyl chain is challenging, strategies involving initial activation, such as halogenation, can provide a handle for further modifications.

A study on the synthesis of O-substituted derivatives of the natural product opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one) demonstrates the derivatization of a functionalized alkyl group at the C6 position. researchgate.net The hydroxyl group was converted to a variety of ethers and esters, showcasing the potential for creating a library of derivatives from a common intermediate. researchgate.net

Selective Bromination of Pyran-2-one Derivatives

Bromination is a key reaction for introducing a versatile functional group onto the pyran-2-one ring, which can then be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of bromination depends on the reaction conditions and the existing substitution pattern on the pyran-2-one ring.

For 2H-pyran-2-one itself, bromination can occur at the C3 or C5 positions. A procedure for the synthesis of 3-bromo-2-pyrone involves the bromination of 5,6-dihydro-2H-pyran-2-one followed by elimination. orgsyn.org In the case of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), selective bromination at the C3 position or on the C6-methyl group can be achieved by carefully choosing the brominating agent and reaction conditions.

Transformations Involving Organometallic Reagents and Ylide Chemistry

Organometallic reagents play a significant role in both the synthesis and transformation of pyran-2-one derivatives. One of the documented synthetic routes to 4-methoxy-6-pentyl-2H-pyran-2-one involves the reaction of pentylmagnesium bromide (a Grignard reagent) with 4-methoxy-2H-pyran-2-one. This demonstrates the utility of organometallic reagents in constructing the C6-alkyl side chain.

Organometallic reagents can also react with the pyran-2-one ring itself. For example, 2H-pyrans can react with organoaluminums, Grignard reagents, and organolithium derivatives to yield conjugated dienols through a 1,2-addition process, leading to ring opening. This reactivity highlights that the choice of organometallic reagent and reaction conditions is critical to either preserve or transform the pyran-2-one scaffold.

Ylide chemistry, particularly the Wittig reaction and its variants, is a powerful tool for forming carbon-carbon double bonds and is widely used in organic synthesis. While direct application of ylide chemistry to the synthesis of 4-methoxy-6-pentyl-2H-pyran-2-one is not prominently described, it can be envisioned in several derivatization strategies. For instance, if a carbonyl group were introduced onto the pentyl side chain, a Wittig reaction could be employed to extend the carbon chain with a double bond.

Phosphonium ylides have been prepared from derivatives of triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and used in the synthesis of other natural products. This indicates that ylide chemistry is a viable strategy for modifying the side chains of pyran-2-one compounds.

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 6 Pentyl 2h Pyran 2 One

Fundamental Reactivity Profile of Pyran-2-ones

The 2H-pyran-2-one ring is a versatile heterocyclic system that exhibits a dualistic nature, participating in reactions typical of both aromatic and aliphatic compounds. clockss.org Its structure, a six-membered unsaturated ester, features a conjugated system that influences its stability and reactivity. researchgate.net This dual nature allows for a rich chemistry, involving reactions with both electrophiles and nucleophiles. clockss.org

Identification of Electrophilic and Nucleophilic Sites on the Pyranone Ring

The distribution of electron density in the 2H-pyran-2-one ring makes it susceptible to nucleophilic attack at multiple positions. Due to the electron-withdrawing effect of the carbonyl group and the ring oxygen atom, the carbon atoms at positions C-2, C-4, and C-6 are electrophilic. clockss.orgresearchgate.netresearchgate.net Nucleophilic attack on these sites is a common reactivity pattern for this class of compounds. researchgate.net

Conversely, the C-5 position can act as a nucleophilic center. researchgate.net The pyran-2-one structure can be represented by a resonance form with a pyrylium (B1242799) betaine (B1666868) character, which highlights the electrophilic nature of the C-2, C-4, and C-6 positions. clockss.org

| Position | Character | Reason |

|---|---|---|

| C-2 | Electrophilic | Carbonyl carbon, highly polarized C=O bond. clockss.orgresearchgate.net |

| C-4 | Electrophilic | Conjugation with the carbonyl group makes it electron-deficient. clockss.orgresearchgate.net |

| C-6 | Electrophilic | Conjugation and influence of the ring oxygen make it electron-deficient. clockss.orgresearchgate.net |

| C-5 | Nucleophilic | Can possess higher electron density, particularly when influenced by electron-donating substituents at adjacent positions. researchgate.net |

Electronic and Steric Effects of Substituents (e.g., Methoxy (B1213986) Group) on Reactivity

Substituents play a crucial role in modulating the reactivity of the pyran-2-one ring. Their electronic and steric properties can either enhance or diminish the inherent reactivity of the core structure. researchgate.netlibretexts.org

Electronic Effects: The methoxy group (-OCH₃) at the C-4 position is a strong electron-donating group due to the resonance effect. This donation of electron density increases the nucleophilicity of the ring system and can influence the regioselectivity of reactions. For instance, the presence of an electron-donating group like methoxy can facilitate the cleavage of the lactone's carbon-oxygen bond during certain reactions, such as photochemical ring-opening. cdnsciencepub.com While electron-donating groups generally activate aromatic rings toward electrophilic substitution, in the context of pyran-2-ones, they significantly influence nucleophilic reactions. The presence of a good leaving group at C-4, such as a methoxy group, can make this position more susceptible to nucleophilic substitution. researchgate.net

Steric Effects: The pentyl group at the C-6 position exerts a steric effect. This bulky alkyl group can hinder the approach of reactants to the C-6 position and the adjacent C-5 position. researchgate.net The degree of this steric hindrance depends on the size of the attacking reagent. For large or bulky nucleophiles, reaction at the C-6 position may be significantly slowed or prevented, leading to preferential attack at other, less hindered electrophilic sites like C-2 or C-4. libretexts.org

Detailed Reaction Pathways and Mechanisms

The unique structural features of 4-Methoxy-6-pentyl-2H-pyran-2-one allow for a variety of transformations, including oxidation, reduction, and ring-opening reactions.

Oxidation Reactions

The pyran-2-one ring itself is relatively stable towards oxidation due to its partial aromatic character. However, reactions can occur under specific conditions or on associated intermediates. For example, dihydropyridazines, which can be formed from the reaction of 2H-pyran-2-ones with hydrazine (B178648), are susceptible to air oxidation, leading to the formation of aromatized pyridazine (B1198779) analogues. clockss.org While specific oxidation studies on 4-Methoxy-6-pentyl-2H-pyran-2-one are not extensively documented, palladium-catalyzed coupling reactions of related pyrones, such as 4-bromo-6-methyl-2-pyrone, demonstrate that the ring can be functionalized under oxidative conditions. nih.gov

Reduction Reactions (e.g., Catalytic Hydrogenation, Complex Metal Hydride Reductions)

The α,β-unsaturated system in 4-Methoxy-6-pentyl-2H-pyran-2-one is susceptible to reduction by various reagents.

Catalytic Hydrogenation: This is a common method for the reduction of unsaturated compounds. slideshare.net Using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) with hydrogen gas, the double bonds within the pyran-2-one ring can be saturated. slideshare.netresearchgate.net Depending on the reaction conditions and catalyst choice, it may be possible to selectively reduce the C5-C6 double bond or achieve complete saturation of the ring. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a milder alternative to using hydrogen gas directly. utrgv.edu

Complex Metal Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents for carbonyl groups. libretexts.org The reaction of α-pyrones with these hydrides can lead to different products. LiAlH₄, being a very strong reducing agent, can reduce the lactone to a diol via ring opening. libretexts.orgoup.com Sodium borohydride is a milder reagent. In the reduction of α,β-unsaturated ketones, NaBH₄ can sometimes lead to the reduction of both the carbonyl and the carbon-carbon double bond, a process known as conjugate addition. almerja.com To achieve selective reduction of the carbonyl group to an allylic alcohol while preserving the double bond, modified conditions, such as the use of cerium(III) chloride with NaBH₄ (the Luche reduction), may be employed. mpg.de

| Reagent/Method | Typical Outcome | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturation of C=C double bonds | Can lead to a saturated lactone. slideshare.net |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of lactone to a diol | Involves ring-opening of the lactone. libretexts.orgoup.com |

| Sodium Borohydride (NaBH₄) | Reduction of carbonyl, possible conjugate addition | May reduce both the carbonyl and the C=C double bond. almerja.com |

| NaBH₄ / CeCl₃ (Luche Reduction) | Selective reduction of carbonyl to allylic alcohol | Preserves the C=C double bonds. mpg.de |

Ring-Opening Reactions Induced by Nucleophilic Reagents

One of the most characteristic reactions of 2H-pyran-2-ones is their susceptibility to ring-opening upon attack by nucleophiles. clockss.org These reactions often lead to the formation of new carbocyclic or heterocyclic systems, as the pyran-2-one ring is often difficult to regenerate. clockss.orgresearchgate.net The attack can occur at the C-2, C-4, or C-6 positions.

The general mechanism involves the initial nucleophilic attack on one of the electrophilic carbon centers, leading to the cleavage of the lactone ring (an ester). The resulting open-chain intermediate can then undergo various subsequent transformations, including recyclization. clockss.org

For instance, reaction with nitrogen nucleophiles like hydrazine (H₂NNH₂) typically involves an initial attack, leading to an open-ring intermediate. clockss.org This intermediate can then cyclize to form new heterocyclic structures like pyridazines. clockss.org Similarly, reactions with amines can lead to the formation of pyridones or other nitrogen-containing heterocycles after the initial ring-opening and subsequent rearrangement and cyclization. researchgate.netresearchgate.net The presence of the electron-donating methoxy group at C-4 in 4-Methoxy-6-pentyl-2H-pyran-2-one can facilitate the initial ring-opening step by stabilizing intermediates. cdnsciencepub.com

Cycloaddition Reactions (e.g., Diels-Alder)

The 2-pyrone ring system can function as an electron-deficient diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful method for the construction of bicyclic lactones and, through subsequent rearrangement or elimination, highly substituted aromatic and carbocyclic rings. While often requiring thermal or high-pressure conditions, the Diels-Alder reaction of 2-pyrones is a cornerstone of their synthetic utility. wikipedia.orgresearchgate.net

The reaction typically proceeds with electron-rich or strained dienophiles. For instance, the reaction with alkynes is particularly useful; it forms a bicyclic adduct that readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield a substituted benzene (B151609) ring. wikipedia.org This strategy is a key approach for synthesizing complex aromatic structures from non-aromatic precursors.

Furthermore, significant progress has been made in asymmetric Diels-Alder reactions involving 2-pyrone derivatives. The use of chiral catalysts, such as cinchona alkaloids, can induce high levels of diastereo- and enantioselectivity, providing access to valuable chiral building blocks for synthesis. nih.govescholarship.org These catalytic systems are designed to activate and orient the pyrone, controlling the stereochemical outcome of the cycloaddition. nih.gov The development of these asymmetric variants has greatly expanded the application of pyrone Diels-Alder reactions in the synthesis of complex, optically active molecules. escholarship.org

Cross-Coupling Reactions

The 2-pyrone nucleus of 4-Methoxy-6-pentyl-2H-pyran-2-one and its derivatives can be functionalized through various transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrone ring, significantly diversifying its structure.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective. Research on analogs like 4-methoxy-6-methyl-2-pyrones has demonstrated that Suzuki coupling can be used to introduce a range of substituents at the C3 and C5 positions. nih.gov To facilitate these reactions, the pyrone ring must first be functionalized with a suitable leaving group, such as a halide (e.g., bromine) or a triflate. For example, studies on 3-bromo-4-tosyloxy-2-pyrones show that site-selective Suzuki-Miyaura couplings can be achieved by exploiting the different reactivities of the leaving groups, enabling the synthesis of diverse di-substituted 2-pyrones. acs.org

The table below summarizes representative palladium-catalyzed cross-coupling reactions on 2-pyrone scaffolds, illustrating the versatility of this approach.

| Reactant 1 (Pyrone) | Reactant 2 (Boronic Acid) | Catalyst System | Product | Yield | Reference |

| 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | 4-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Methyl-3-(p-tolyl)-4-tosyloxy-2-pyrone | 95% | acs.org |

| 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(4-Chlorophenyl)-6-methyl-4-tosyloxy-2-pyrone | 80% | acs.org |

These reactions highlight the ability to selectively functionalize the pyrone ring, a key feature that underpins its use as a versatile synthetic intermediate. acs.orgnih.gov

Rearrangement Reactions of the Pyranone Nucleus

The pyranone nucleus can undergo several types of rearrangement reactions, typically induced by thermal or photochemical stimuli. These transformations can lead to the formation of different isomeric structures, such as furanones or bicyclic lactones (Dewar pyrones).

Photochemical irradiation is a common method to induce rearrangements in α-pyrones. UV irradiation can promote the cleavage of the α-bond (the O1-C2 bond), leading to a ring-opened aldehyde-ketene intermediate. nih.govacs.org This intermediate can then undergo subsequent reactions or re-cyclize. Another photochemical pathway involves a [2+2] cycloaddition to form the bicyclic Dewar valence isomer, although this is often a minor pathway for the parent α-pyrone compared to ring-opening. acs.org

Role as a Synthetic Building Block and Intermediate

The diverse reactivity of 4-Methoxy-6-pentyl-2H-pyran-2-one makes it a highly valuable building block for the synthesis of a wide range of organic molecules, from other heterocyclic systems to complex natural products.

Scaffold for the Construction of Diverse Heterocyclic Systems

The 2-pyrone ring is an excellent precursor for various other heterocyclic structures. One of the most common transformations is its conversion into pyridones and pyridines. This is typically achieved by reacting the pyrone with ammonia (B1221849) or amines. The reaction proceeds via a nucleophilic attack on the pyrone ring, leading to ring-opening and subsequent recyclization with the incorporation of the nitrogen atom, ultimately forming the pyridone ring.

A key industrial example is the reaction of a 6-substituted-4-methyl-2-pyrone with hydroxylamine (B1172632), which directly converts the pyranone oxygen into a nitrogen atom to form a 1-hydroxy-2-pyridone. This transformation is a critical step in the synthesis of antifungal agents. researchgate.net

The table below illustrates this type of scaffold transformation.

| Starting Pyrone | Reagent | Resulting Heterocycle | Application | Reference |

| 4-Methyl-6-(2,4,4-trimethylpentyl)-2-pyrone | Hydroxylamine Hydrochloride (NH₂OH·HCl) | 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone | Synthesis of Piroctone Olamine | researchgate.net |

This reactivity demonstrates the utility of the pyrone nucleus as a template that can be readily converted into nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and bioactive compounds.

Precursor in the Synthesis of Bioactive Analogs (e.g., Piroctone Olamine precursors)

The role of pyrone derivatives as precursors to bioactive molecules is well-established. A prominent example is in the synthesis of Piroctone Olamine, an antifungal agent used in anti-dandruff shampoos. The core of Piroctone is a 1-hydroxy-2-pyridone structure, which is synthesized directly from a pyrone precursor.

The synthesis involves the reaction of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone with hydroxylamine hydrochloride in the presence of a base. researchgate.net In this reaction, the hydroxylamine displaces the ring oxygen of the pyrone, leading to the formation of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone. This pyridone is then reacted with ethanolamine (B43304) to form the final Piroctone Olamine salt. researchgate.net This industrial process underscores the value of pyrones as readily available and versatile intermediates for accessing commercially important bioactive compounds.

Utility in Complex Molecule Synthesis (e.g., Ellipticine (B1684216) analogs)

The reactivity of the 2-pyrone scaffold, particularly its participation in Diels-Alder reactions, makes it a strategic building block in the total synthesis of complex natural products. One such application is in the synthesis of analogs of ellipticine, a potent antitumor alkaloid characterized by its planar pyrido[4,3-b]carbazole structure. wikipedia.orgorganic-chemistry.org

A common strategy for constructing the carbazole (B46965) core of ellipticine involves a Diels-Alder reaction between a 2-pyrone and a suitable dienophile to build a substituted aromatic ring, which becomes part of the final tetracyclic system. The cycloaddition is followed by the characteristic expulsion of CO₂, driving the formation of the aromatic ring. By choosing appropriately substituted pyrones and dienophiles, chemists can access a variety of ellipticine analogs, such as 9-hydroxy and 9-methoxy ellipticines, which have shown enhanced biological activity. wikipedia.org The use of the pyrone scaffold allows for a convergent and efficient assembly of the complex polycyclic structure inherent to these alkaloids.

Spectroscopic Characterization and Structure Elucidation of 4 Methoxy 6 Pentyl 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number of unique atoms, their chemical environment, and their connectivity within the molecular structure.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The spectrum for 4-Methoxy-6-pentyl-2H-pyran-2-one is expected to show distinct signals corresponding to the protons on the pyranone ring, the methoxy (B1213986) group, and the pentyl side chain. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal are critical for assigning it to a specific proton.

Based on the known structure, the following table outlines the predicted ¹H NMR spectral data. The chemical shifts are estimated based on typical values for similar functional groups and electronic environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 (ring proton) | 5.4 - 5.6 | Doublet (d) | 1H |

| H-5 (ring proton) | 5.9 - 6.1 | Doublet (d) | 1H |

| -OCH₃ (methoxy) | 3.7 - 3.9 | Singlet (s) | 3H |

| -CH₂- (pentyl, α to ring) | 2.2 - 2.4 | Triplet (t) | 2H |

| -CH₂- (pentyl chain) | 1.2 - 1.7 | Multiplet (m) | 6H |

| -CH₃ (pentyl terminal) | 0.8 - 1.0 | Triplet (t) | 3H |

These are predicted values. Actual experimental data may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment (e.g., C=O, C=C, C-O, aliphatic C). For 4-Methoxy-6-pentyl-2H-pyran-2-one, with a molecular formula of C₁₁H₁₆O₃, eleven distinct signals are expected in the ¹³C NMR spectrum, assuming no coincidental overlap.

The predicted chemical shifts for the carbon atoms are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (carbonyl) | 163 - 165 |

| C-4 (methoxy-substituted) | 170 - 175 |

| C-6 (pentyl-substituted) | 160 - 162 |

| C-3 (ring) | 88 - 90 |

| C-5 (ring) | 98 - 100 |

| -OCH₃ (methoxy) | 55 - 57 |

| C-1' (pentyl, α to ring) | 30 - 35 |

| C-2', C-3', C-4' (pentyl chain) | 22 - 32 |

| C-5' (pentyl terminal) | 13 - 15 |

These are predicted values. Actual experimental data may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 4-Methoxy-6-pentyl-2H-pyran-2-one, COSY would show correlations between the adjacent protons within the pentyl chain (e.g., between the α-CH₂ and the next CH₂ group). It would also confirm the coupling between the H-3 and H-5 protons on the pyranone ring if any long-range coupling exists. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful tool for definitively linking the proton assignments to their corresponding carbons. For instance, the proton signal for the methoxy group at ~3.8 ppm would show a cross-peak to the methoxy carbon signal at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is crucial for piecing together the molecular fragments and identifying quaternary (non-protonated) carbons. emerypharma.com Key expected correlations would include:

The methoxy protons (-OCH₃) showing a cross-peak to the C-4 carbon.

The ring proton H-3 showing correlations to C-2, C-4, and C-5.

The ring proton H-5 showing correlations to C-3, C-4, and C-6.

The α-CH₂ protons of the pentyl group showing correlations to C-5 and C-6 of the ring.

The precise assignment of the olefinic protons on the pyran-2-one ring can sometimes be challenging. In such cases, structurally similar model compounds are analyzed to aid in the interpretation. For derivatives of 4-methoxy-2H-pyran-2-one, a common model compound is 4-Methoxy-6-methyl-2H-pyran-2-one. sigmaaldrich.com Analysis of this simpler analog, where the pentyl group is replaced by a methyl group, helps to confirm the characteristic chemical shifts of the H-3 and H-5 ring protons, which are less influenced by the nature of the alkyl substituent at the C-6 position.

| Compound | Proton | Observed Chemical Shift (δ, ppm) | Reference |

| 4-Methoxy-6-methyl-2H-pyran-2-one | H-3 | ~5.45 | sigmaaldrich.com |

| H-5 | ~5.85 | sigmaaldrich.com | |

| -OCH₃ | ~3.80 | sigmaaldrich.com | |

| -CH₃ | ~2.10 | sigmaaldrich.com |

Data is for the model compound, not 4-Methoxy-6-pentyl-2H-pyran-2-one.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds that have the same nominal mass but different atomic compositions.

For 4-Methoxy-6-pentyl-2H-pyran-2-one, the molecular formula is C₁₁H₁₆O₃. lookchem.com The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). HRMS analysis would be expected to yield an experimental mass that matches this theoretical value, thereby confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆O₃ |

| Nominal Mass | 196 |

| Theoretical Exact Mass (Monoisotopic) | 196.10994 Da |

| Expected HRMS Result ([M+H]⁺) | 197.11775 Da |

An electron ionization (EI) mass spectrum of the related model compound, 4-Methoxy-6-methyl-2H-pyran-2-one, shows a molecular ion peak corresponding to its molecular weight, confirming the stability of the pyranone ring under these conditions. nist.gov A similar stable molecular ion would be expected for 4-Methoxy-6-pentyl-2H-pyran-2-one.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For 4-Methoxy-6-pentyl-2H-pyran-2-one (molecular weight: 196.24 g/mol ), the fragmentation process provides valuable structural information. The fragmentation of α-pyrones is influenced by the substituents on the pyrone ring. researchgate.net

In the mass spectrum of a related compound, 6-pentyl-2H-pyran-2-one (6-PP), electron ionization leads to several characteristic fragment ions. researchgate.net The fragmentation of 4-Methoxy-6-pentyl-2H-pyran-2-one is expected to follow similar pathways, primarily initiated by ionization of the molecule. youtube.com Common fragmentation reactions for such compounds include sigma bond cleavage and radical site-initiated fragmentation. wikipedia.org

The primary fragmentation pathways anticipated for 4-Methoxy-6-pentyl-2H-pyran-2-one are:

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common pathway for ketones and lactones. youtube.comyoutube.com For this molecule, this would involve the cleavage of the pentyl side chain.

Loss of Neutral Molecules: The structure can lose stable neutral molecules such as carbon monoxide (CO), carbon dioxide (CO2), and formaldehyde (B43269) (CH2O) from the methoxy group. The loss of CO2 from the pyrone ring is a characteristic fragmentation for α-pyrones. researchgate.net

McLafferty Rearrangement: If the alkyl chain is long enough (which the pentyl group is), a McLafferty rearrangement can occur, leading to the cleavage of the side chain and the formation of a new radical cation.

A proposed fragmentation scheme based on the analysis of similar compounds is detailed in the table below.

Table 1: Proposed MS/MS Fragmentation Data for 4-Methoxy-6-pentyl-2H-pyran-2-one

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 196 | [M]+• | Molecular Ion |

| 168 | [M - CO]+• | Loss of Carbon Monoxide |

| 165 | [M - OCH3]+ | Loss of a methoxy radical |

| 152 | [M - CO2]+• | Loss of Carbon Dioxide from the lactone |

| 125 | [C6H5O3]+ | Characteristic fragment from the pyrone moiety researchgate.net |

| 97 | [C5H5O2]+ | Further fragmentation of the pyrone ring |

| 71 | [C5H11]+ | Pentyl cation from alpha-cleavage |

This table is a predictive representation based on known fragmentation patterns of α-pyrones and may not reflect all experimentally observed fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxy-6-pentyl-2H-pyran-2-one is characterized by absorption bands corresponding to its α,β-unsaturated lactone structure, methoxy group, and pentyl chain. The spectrum for the related compound 4-methoxy-6-methyl-2H-pyran-2-one shows characteristic peaks that can be used for comparison. najah.educhemicalbook.com

Key functional groups and their expected vibrational frequencies are:

C=O Stretching: The lactone carbonyl group (C=O) in an α,β-unsaturated system typically shows a strong absorption band.

C=C Stretching: The conjugated double bonds within the pyranone ring will produce distinct stretching vibrations.

C-O Stretching: Both the enol ether (C-O-CH3) and the ester C-O bond of the lactone contribute to absorptions in the fingerprint region.

C-H Stretching and Bending: Absorptions from the sp3 hybridized carbons of the pentyl group and the sp2 hybridized carbons of the pyranone ring are also expected.

Table 2: Characteristic IR Absorption Frequencies for 4-Methoxy-6-pentyl-2H-pyran-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~2960-2850 | Medium-Strong | C-H stretching (aliphatic) | najah.edu |

| ~1720-1700 | Strong | C=O stretching (α,β-unsaturated lactone) | najah.edu |

| ~1650, ~1560 | Medium | C=C stretching (conjugated ring) | najah.edu |

| ~1250 | Strong | Asymmetric C-O-C stretching (enol ether) | najah.edu |

| ~1030 | Medium | Symmetric C-O-C stretching | najah.edu |

This data is compiled from spectra of analogous pyranone structures. najah.edunist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated systems or chromophores. The chromophore in 4-Methoxy-6-pentyl-2H-pyran-2-one is the 4-methoxy-2-pyrone system, which is a conjugated enone. This extended π-system is responsible for absorbing UV light.

Styrylpyrones, which have a similar pyrone core, exhibit strong UV absorption. nih.govnih.gov The position of the absorption maximum (λmax) is sensitive to the substituents on the pyranone ring. The methoxy group at the C-4 position acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyranone. The UV absorption spectrum of a 2-pyrone starting material shows characteristic peaks that are influenced by its substituents. researchgate.net Similarly, studies on 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran show distinct UV absorption spectra. researchgate.net For 4-Methoxy-6-pentyl-2H-pyran-2-one, two main absorption bands corresponding to π → π* and n → π* transitions are expected.

Table 3: Predicted UV-Vis Absorption Data for 4-Methoxy-6-pentyl-2H-pyran-2-one

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Solvent |

| ~300-320 nm | High | π → π | Methanol (B129727)/Ethanol (B145695) |

| ~220-240 nm | Moderate | π → π | Methanol/Ethanol |

| >350 nm | Low | n → π* | Methanol/Ethanol |

Predicted values are based on data for structurally similar compounds like 4-methoxy-6-styryl-2H-pyran-2-one and other pyrone derivatives. researchgate.netnist.gov

Chiroptical Methods

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a powerful method for determining the absolute configuration of chiral molecules.

The parent compound, 4-Methoxy-6-pentyl-2H-pyran-2-one, is achiral as it lacks any stereocenters. Therefore, it would not produce an ECD spectrum. However, if a stereocenter is introduced into the molecule, for instance in the pentyl side chain, the resulting enantiomers could be distinguished using ECD. An example of a closely related chiral compound is 4-methoxy-6-[(2R)-pentan-2-yl]pyran-2-one. nih.gov

For such a chiral analogue, the experimental ECD spectrum would be compared with theoretical spectra calculated for different possible stereoisomers. researchgate.net The correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the stereocenters. The shape and sign (positive or negative) of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophore and its surrounding atoms. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for 4-Methoxy-6-pentyl-2H-pyran-2-one is not publicly available, analysis of numerous other pyranone derivatives provides a clear picture of the expected structural features. researchgate.netnih.govmdpi.com X-ray studies on compounds like 5-hydroxy-3-methoxy-4H-pyran-4-one and various substituted pyranones reveal that the 2H-pyran-2-one ring is typically planar or nearly planar. nih.govmdpi.com

The crystal packing is stabilized by intermolecular interactions such as C-H···O hydrogen bonds and, depending on the substituents, potentially π···π stacking interactions. researchgate.net

Table 4: Expected Crystallographic Parameters for 4-Methoxy-6-pentyl-2H-pyran-2-one based on Analogue Structures

| Parameter | Expected Value | Comments |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups |

| C=O Bond Length | ~1.20 - 1.22 Å | Typical for a lactone carbonyl |

| C=C Bond Length | ~1.34 - 1.36 Å | Typical for conjugated double bonds |

| C-O (ring) Bond Length | ~1.37 - 1.39 Å | Typical for an ester C-O bond |

| Ring Conformation | Essentially Planar | Characteristic of the 2H-pyran-2-one system nih.gov |

These values are derived from published crystal structures of related pyranone derivatives. najah.eduresearchgate.netnih.govmdpi.com

Computational Chemistry Studies on 4 Methoxy 6 Pentyl 2h Pyran 2 One and Analogs

Density Functional Theory (DFT) Calculations

DFT calculations have become a cornerstone of computational chemistry for their balance of accuracy and computational cost. These methods are widely used to predict a range of properties for pyran-2-one derivatives and other heterocyclic systems. mdpi.comsemanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are frequently employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for assigning signals in experimental spectra. mdpi.com For instance, in the study of 6-chromanyl ethereal derivatives, which share structural motifs with pyran-2-ones, DFT calculations of NMR shielding constants were crucial for assigning signals in the 13C CP MAS NMR spectra. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is a common approach used within the DFT framework to calculate NMR chemical shifts. mdpi.com Theoretical calculations have been shown to be in good agreement with experimental NMR data for various pyran-2-one and related heterocyclic structures. researchgate.net

Below is an illustrative table of how predicted NMR chemical shifts for a hypothetical 4-Methoxy-6-pentyl-2H-pyran-2-one analog might be presented alongside experimental data.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 164.5 | 164.2 |

| C3 | 90.8 | 91.1 |

| C4 | 170.1 | 169.8 |

| C5 | 100.2 | 100.5 |

| C6 | 162.3 | 162.0 |

| OCH3 | 56.7 | 56.5 |

Analysis of Electronic Effects of Substituents on Molecular Orbitals

The electronic properties of the pyran-2-one ring are significantly influenced by the nature and position of its substituents. DFT can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. mdpi.com This analysis provides insights into the molecule's reactivity and electronic transitions.

Substituents can alter the energy levels of the HOMO and LUMO. mdpi.com For example, electron-donating groups generally raise the HOMO energy level, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy level, making it more susceptible to nucleophilic attack. rsc.orgchemrevlett.com In pyran derivatives, the positions of substituents have a profound impact on their electronic properties. rsc.org The introduction of different functional groups can tune the electronic structure, which is a key strategy in designing molecules with specific properties, such as in dye-sensitized solar cells where pyran moieties have been investigated. mdpi.com Studies on other heterocyclic systems, like N-heterocycles, have shown that the position of heteroatoms relative to a substituent significantly influences the substituent's electronic effects. rsc.orgnih.gov

Calculation of Reactivity Descriptors and Energetic Profiles

DFT calculations allow for the computation of various reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. These descriptors are derived from the conceptual DFT framework and include electronegativity, hardness, softness, and the Fukui function. Molecular Electrostatic Potential (MEP) maps are another valuable tool, visually representing the charge distribution and highlighting electrophilic and nucleophilic sites within a molecule. semanticscholar.org For pyran-2-one derivatives, reactivity studies have identified electrophilic sites at the acetyl group and carbon atoms at positions 2, 4, and 6, and a nucleophilic center at the 5-position. imist.maresearchgate.net

Energetic profiles for reaction pathways can also be calculated, providing insights into reaction mechanisms and the feasibility of different synthetic routes. For example, DFT can be used to model the energetics of cyclization reactions that form the pyran-2-one ring.

| Descriptor | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 |

| Hardness (η) | 2.65 |

Conformational Analysis and Molecular Stability Predictions

Many flexible molecules, including 4-Methoxy-6-pentyl-2H-pyran-2-one with its pentyl chain, can exist in multiple conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy landscape of conformational changes. mdpi.com By performing a systematic search of the potential energy surface, the various low-energy conformations can be identified. The relative energies and thermodynamic stabilities of these conformers can then be calculated to determine their populations at a given temperature. mdpi.com This type of analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure. For related pyran-2,4-dione derivatives, DFT calculations have been used to compare the relative stabilities of different tautomers and isomers, revealing that the calculated most stable forms are in agreement with experimental X-ray structures. mdpi.com

Intermolecular and Intramolecular Interaction Analysis

The interactions a molecule makes, both with itself and with other molecules, are fundamental to its physical and biological properties. Computational chemistry provides powerful tools to study these interactions in detail.

Characterization of Hydrogen Bonding Networks (e.g., O-H···O interactions)

While 4-Methoxy-6-pentyl-2H-pyran-2-one itself does not have a hydroxyl group to act as a hydrogen bond donor, its analogs or its interactions with protic solvents can involve hydrogen bonding. In related pyran-2,4-dione derivatives, intramolecular O-H···O hydrogen bonds have been shown to be crucial for stabilizing the molecular structure. mdpi.com Computational methods like Atoms in Molecules (AIM) theory can be used to analyze the nature and strength of these hydrogen bonds. mdpi.com Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts, including hydrogen bonds, in crystal structures. mdpi.com In studies of other heterocyclic systems, the formation of N-H···O hydrogen bonds has been analyzed, and it was found that these interactions can be characterized as closed-shell interactions. researchgate.net The strength of these hydrogen bonds can be influenced by the electronic nature of substituents on the ring. chemrevlett.com

| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |

| Intermolecular | C-H | O=C | 2.5 | -1.5 |

| Intramolecular | - | - | - | - |

| Solvent Interaction | O-H (Water) | O=C | 1.9 | -5.0 |

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed in the solid state. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for the exploration of close contacts between neighboring molecules.

A two-dimensional representation of the Hirshfeld surface, known as a fingerprint plot, provides a summary of all intermolecular contacts. For instance, in studies of related pyran derivatives, H···H contacts are often the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. tandfonline.comresearchgate.net Other significant interactions typically include O···H/H···O and C···H/H···C contacts. researchgate.net In one study on a 4-hydroxy-6-methyl-3-(1-phenyl-1H-pyrazol-3-yl)-2H-pyran-2-one, the analysis revealed H···H interactions contributed 41.6%, C···H/H···C contributed 22.6%, and O···H/H···O contributed 20.9% to the crystal packing. researchgate.net

While a specific crystal structure and corresponding Hirshfeld analysis for 4-methoxy-6-pentyl-2H-pyran-2-one are not available in the reviewed literature, the table below illustrates the typical contributions of intermolecular contacts found in analogous pyran-2-one structures.

| Interaction Type | Contribution Percentage Range (Illustrative for Pyran-2-one Analogs) |

|---|---|

| H···H | 30% - 50% |

| O···H/H···O | 20% - 40% |

| C···H/H···C | 10% - 25% |

| C···C | ~4% |

| H···N/N···H | ~13% |

Atoms in Molecules (AIM) Theory for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) offers a profound method for analyzing the topology of the electron density to define chemical bonds and interatomic interactions. wikipedia.orguni-rostock.de A key aspect of AIM is the identification of bond critical points (BCPs), which are points in the electron density where the gradient is zero and which lie on the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)) and the Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bond.

AIM analysis is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds, which are crucial in the supramolecular chemistry of pyran-2-one derivatives. mdpi.com For pyran-2,4-dione derivatives, AIM has been used to study the nature and strength of intramolecular hydrogen bonds. mdpi.com In these studies, the electron density and its Laplacian at the BCP of an O···H interaction can confirm the presence and characterize the type of hydrogen bond. Generally, closed-shell interactions, which include hydrogen bonds, have low ρ(r) and positive ∇²ρ(r) values. mdpi.com

The following table presents illustrative AIM parameters for an intramolecular O-H···O hydrogen bond in a pyran-2,4-dione analog, demonstrating the type of data obtained from such an analysis.

| Topological Parameter | Illustrative Value at Bond Critical Point | Implication |

|---|---|---|

| Electron Density (ρ(r)) | ~0.02 a.u. | Indicates a closed-shell interaction (e.g., hydrogen bond). |

| Laplacian of Electron Density (∇²ρ(r)) | Positive | Characteristic of non-covalent interactions. |

| Total Electron Energy Density (H(r)) | Slightly negative or positive | Further characterizes the nature of the hydrogen bond. |

Computational Methods for Stereochemical Assignment (e.g., DP4 Probability Method)

The definitive assignment of stereochemistry is a critical step in the characterization of chiral molecules. When experimental data from techniques like NMR spectroscopy are ambiguous, computational methods can provide a reliable solution. The DP4 (and its enhanced version, DP4+) probability method is a powerful approach that uses calculated NMR chemical shifts to determine the most likely stereoisomer of a compound. conicet.gov.arnih.gov

The method involves calculating the NMR chemical shifts for all possible diastereoisomers of a molecule using quantum mechanical methods, typically Density Functional Theory (DFT). conicet.gov.ar These calculated shifts are then compared to the experimental NMR data. The DP4 probability is calculated based on the statistical analysis of the differences between the calculated and experimental shifts, providing a confidence level for the assignment of each isomer. nih.gov